molecular formula C11H11Cl2NO B2375266 N-cyclopropyl-4-(dichloromethyl)benzamide CAS No. 923121-40-8

N-cyclopropyl-4-(dichloromethyl)benzamide

Cat. No.: B2375266
CAS No.: 923121-40-8
M. Wt: 244.12
InChI Key: CLMWSEUQYCVWLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(dichloromethyl)benzamide typically involves the reaction of 4-(dichloromethyl)benzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(dichloromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce methylated derivatives .

Scientific Research Applications

N-cyclopropyl-4-(dichloromethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(dichloromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-(dichloromethyl)benzamide is unique due to the presence of both a cyclopropyl group and a dichloromethyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-cyclopropyl-4-(dichloromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-10(13)7-1-3-8(4-2-7)11(15)14-9-5-6-9/h1-4,9-10H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMWSEUQYCVWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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